molecular formula C13H18N4O B4026342 N-[imino(4-methyl-1-piperazinyl)methyl]benzamide

N-[imino(4-methyl-1-piperazinyl)methyl]benzamide

Cat. No.: B4026342
M. Wt: 246.31 g/mol
InChI Key: MHOMMUILWJPQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[imino(4-methyl-1-piperazinyl)methyl]benzamide: is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[imino(4-methyl-1-piperazinyl)methyl]benzamide typically involves the reaction of 4-(4-methyl-1-piperazinyl)methylbenzylamine with an appropriate reagent to introduce the imino group. One common method involves the use of imino reagents under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: N-[imino(4-methyl-1-piperazinyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-[imino(4-methyl-1-piperazinyl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology: It is used in assays to investigate the activity of specific enzymes and their inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in inhibiting certain enzymes and pathways involved in disease processes.

Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents. It is also used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-[imino(4-methyl-1-piperazinyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Pirenzepine: An antimuscarinic agent used to treat peptic ulcers.

Uniqueness: N-[imino(4-methyl-1-piperazinyl)methyl]benzamide is unique due to its specific imino group and benzamide structure, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[amino-(4-methylpiperazin-1-yl)methylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16-7-9-17(10-8-16)13(14)15-12(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOMMUILWJPQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide
Reactant of Route 5
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[imino(4-methyl-1-piperazinyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.